
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one is a complex organic compound that belongs to the dammarane-type triterpenoid saponins These compounds are known for their diverse biological activities and are often found in traditional medicinal plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the dammarane skeleton, followed by the introduction of the hydroxyl and glucopyranosyl groups. Common reagents used in these reactions include strong acids or bases, protecting groups for selective functionalization, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants known to contain dammarane-type saponins. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ginsenosides: Another class of dammarane-type saponins found in ginseng, known for their medicinal properties.
Eleutherosides: Found in Eleutherococcus senticosus, these compounds share structural similarities and biological activities with (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one.
Uniqueness
What sets this compound apart is its specific structural features, such as the unique arrangement of hydroxyl and glucopyranosyl groups
Propriétés
Formule moléculaire |
C36H60O8 |
|---|---|
Poids moléculaire |
620.9 g/mol |
Nom IUPAC |
(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C36H60O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-25,27-31,37-38,40-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 |
Clé InChI |
BCHOANLDKLMDEX-MXUIXENQSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


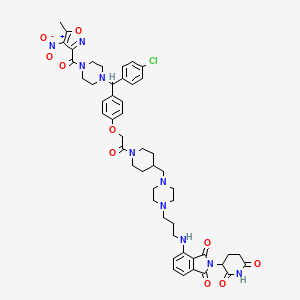


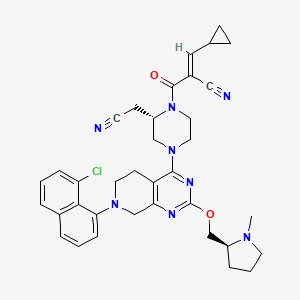
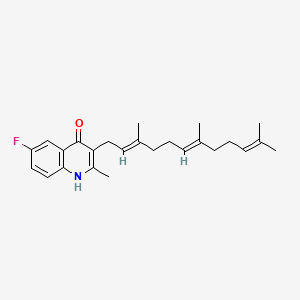
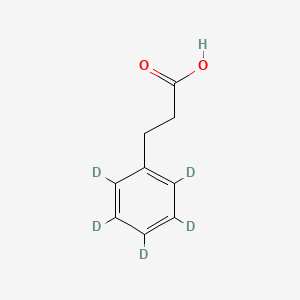
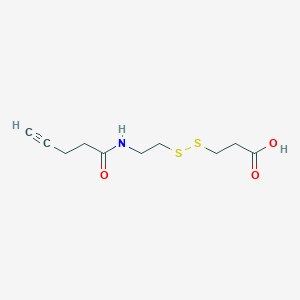
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)

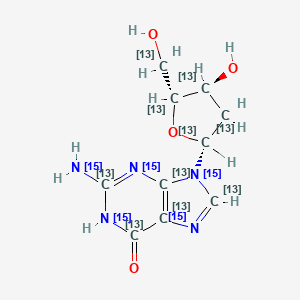
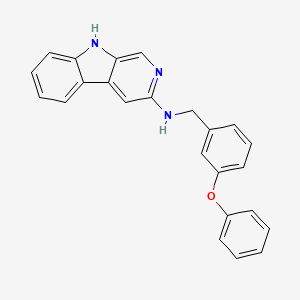
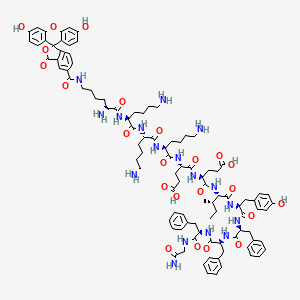
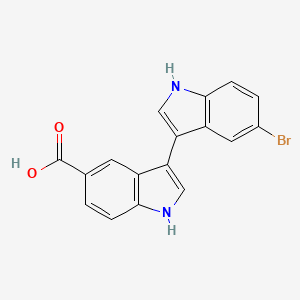
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
